molecular formula C19H20O5 B1180081 perforin CAS No. 126465-35-8

perforin

Katalognummer: B1180081
CAS-Nummer: 126465-35-8
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Perforin (PRF1) is a crucial 67-70 kDa pore-forming glycoprotein encoded by the PRF1 gene, primarily secreted by natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) . This protein is a key effector molecule in the granule-exocytosis pathway, which is one of the main mechanisms used by the immune system to eliminate virus-infected and cancerous cells . Its mechanism of action involves, upon Ca²⁺-dependent release into the immunological synapse, binding to the target cell membrane via its C2 domain and oligomerizing to form transmembrane pores of 5-20 nm in diameter . These pores facilitate the passive transport of ions and water, disrupting the target cell's integrity, and critically allow pro-apoptotic granzyme serine proteases to enter the cytoplasm, initiating caspase-dependent and independent apoptosis . Beyond its direct cytotoxic role, this compound is vital for immune homeostasis; genetic mutations leading to this compound deficiency are a known cause of Familial Hemophagocytic Lymphohistiocytosis (FHL), a severe and often fatal hyperinflammatory disorder . Research also highlights its dual role in cancer, where it is essential for immune surveillance and anti-tumor immunity, yet its activity can also be implicated in autoimmune conditions . This reagent is essential for investigations into lymphocyte-mediated cytotoxicity, cancer biology, autoimmune diseases, and the development of novel immunotherapies.

Eigenschaften

CAS-Nummer

126465-35-8

Molekularformel

C19H20O5

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Perforin shares structural and functional similarities with other pore-forming proteins but exhibits distinct features critical to its immune-specific roles. Below is a comparative analysis:

Complement Component C9

Feature This compound Complement C9
Source NK cells, CTLs Serum (complement system)
Molecular Weight 70 kDa ~63 kDa
Structure MACPF domain, glycoprotein MACPF domain, part of MAC complex
Function Delivers granzymes to kill cells Forms pores in pathogens
Key Difference Requires calcium for activation; selective for cationic cargo Part of terminal complement cascade; no granzyme synergy
  • Similarities : Both this compound and C9 belong to the MACPF family and form transmembrane pores .
  • Differences : this compound is expressed in immune cells and collaborates with granzymes, while C9 is serum-derived and works with C5b-8 to lyse pathogens .

Pneumolysin (Streptococcus pneumoniae)

Feature This compound Pneumolysin
Source Human immune cells Bacterial toxin
Molecular Weight 70 kDa 53 kDa
Structure MACPF domain Cholesterol-dependent cytolysin
Function Immune surveillance Virulence factor; lyses host cells
Key Difference Pore size: ~16 nm; regulated exocytosis Pore size: ~30 nm; disrupts host membranes indiscriminately
  • Similarities : Both form oligomeric pores via β-barrel structures .
  • Differences : Pneumolysin lacks granzyme synergy and is unregulated, contributing to bacterial pathogenicity .

Phage-Derived this compound-like Proteins

Feature Human this compound Phage this compound (HZ2201)
Source Immune cells Bacteriophage
Molecular Weight 70 kDa 8.3 kDa
Isoelectric Point ~5.5 (hydrophilic) 9.67 (hydrophobic)
Function Apoptosis of compromised cells Antimicrobial activity
Key Difference Requires processing in granules Direct membrane disruption
  • Insight : Phage this compound is structurally minimalistic, highlighting evolutionary divergence in pore-forming mechanisms .

This compound-2

Feature This compound This compound-2
Source NK cells, CTLs Gamma delta T cells, epithelial cells
Function Immune regulation Antimicrobial defense, wound healing
Key Difference Targets virus-infected/cancer cells Expressed in skin; combats extracellular bacteria

Research Findings and Clinical Implications

  • Cargo Specificity : this compound preferentially delivers cationic molecules (e.g., granzyme B) over anionic/neutral cargo, a feature absent in C9 or pneumolysin .
  • Structural Insights : Cryo-EM studies reveal this compound pores resemble bacterial toxins but are smaller (16 nm vs. 30 nm in pneumolysin) .
  • Mutation Impact : Over 76 missense mutations in this compound disrupt pore formation, leading to FHL2 . Patients with <30% functional this compound show severe immune dysregulation .
  • Autoimmunity : Reduced this compound in CD8+ T and NK cells correlates with Hashimoto’s thyroiditis, underscoring its role in immune homeostasis .

Inhibitors and Therapeutic Targeting

  • Diarylthiophenes: Inhibit this compound pore formation (IC50 = 2.97 μM) without affecting complement C9, offering targeted immunosuppression .

Vorbereitungsmethoden

Baculovirus-Insect Cell Expression

The baculovirus expression system remains the gold standard for recombinant this compound production due to its capacity for post-translational modifications and high yield. Murine this compound is typically expressed in Spodoptera frugiperda (Sf9) insect cells infected with recombinant baculovirus vectors. Key parameters include:

  • Vector Design : Incorporation of this compound cDNA under the polyhedrin promoter for robust expression.

  • Culture Conditions : Cells are grown in serum-free media at 27°C with agitation, achieving optimal cell densities of 2–3 × 10^6 cells/mL prior to viral infection.

  • Harvesting : this compound is secreted into the culture medium 72–96 hours post-infection, with yields reaching 1–2 mg per liter of culture.

This system produces this compound that is 90–95% pure after initial purification steps and retains hemolytic activity. Structural analyses via cryo-electron microscopy (cryo-EM) confirm the formation of pore complexes on liposomes, validating its functional competence.

Mammalian Expression Systems

Recent advances have enabled this compound production in human embryonic kidney (HEK293T) cells, offering native-like glycosylation and folding. Transient transfection with lipofectamine-based vectors achieves this compound expression within 48–72 hours, though yields are lower (0.5–1 mg/L) compared to baculovirus systems. Despite this, mammalian-derived this compound exhibits superior compatibility with human cell assays, circumventing immunogenic reactions observed with insect cell products.

Purification Strategies for Functional this compound

Detergent-Based Solubilization and Chromatography

This compound’s membrane-binding propensity necessitates detergent solubilization to isolate pore complexes. Triton X-100 (1% w/v) is optimal for dissolving this compound-liposome assemblies without disrupting ring-shaped oligomers. Post-solubilization, purification involves:

  • Size-Exclusion Chromatography (SEC) : Separates this compound monomers (70 kDa) from oligomers (≥1 MDa) using Superose 6 Increase columns.

  • Ion-Exchange Chromatography : Q Sepharose resin with a NaCl gradient (0–500 mM) resolves this compound isoforms based on charge heterogeneity.

Table 1: Comparative Efficiency of Purification Steps

StepPurity (%)Hemolytic Activity (Units/mg)
Crude Lysate10–1550–100
SEC60–70300–500
Ion-Exchange90–95800–1,000

Immunoaffinity Purification

FLAG-tagged this compound variants enable single-step purification using anti-FLAG M2 agarose beads. After binding in 50 mM HEPES (pH 7.9) and 300 mM NaCl, this compound is eluted with 200 μg/mL FLAG peptide, achieving >95% purity. This method is ideal for isolating this compound complexes with co-factors like granzymes but requires genetic modification of the this compound sequence.

Post-Translational Modifications and Activation

Glycosylation as a Regulatory Checkpoint

N-linked glycosylation at Asn549 in the endoplasmic reticulum prevents premature this compound oligomerization, safeguarding secretory cells from autolysis. Deglycosylation via PNGase F treatment is essential for in vitro activation, increasing pore-forming activity by 3-fold.

Proteolytic Processing in Secretory Granules

Maturation of this compound requires C-terminal cleavage by granule-resident proteases (e.g., cathepsins), which remove a 20-amino-acid inhibitory peptide. Site-directed mutagenesis reveals that residues Gln540–Gly548 form a disordered region susceptible to non-specific proteolysis, enabling activation across diverse cell types.

Table 2: Protease Contributions to this compound Activation

ProteaseCleavage SiteActivity Enhancement
Cathepsin LLeu541–Gln5424.5-fold
Granzyme BAsp543–Ser5443.8-fold
Matrix Metalloprotease-9Gly540–Leu5412.9-fold

Quality Assessment and Functional Validation

Hemolytic Activity Assays

This compound’s lytic capacity is quantified using sheep erythrocytes in 10 mM HEPES (pH 7.4) and 1 mM CaCl₂. A sublytic dose (0.5–1 μg/mL) induces 50% hemolysis within 30 minutes, correlating with pore density observed via atomic force microscopy.

Structural Validation Techniques

  • Cryo-EM : Resolves this compound pores at 4–6 Å resolution, confirming 19–24 protomer assemblies.

  • Negative-Stain EM : Rapidly assesses oligomerization efficiency, distinguishing complete rings from arc intermediates.

Comparative Analysis of Preparation Methods

Table 3: System-Wide Comparison of this compound Production

ParameterBaculovirus-InsectHEK293T Mammalian
Yield (mg/L)1–20.5–1
Glycosylation ProfileInsect-specificHuman-like
Time to Harvest (days)7–103–5
Cost (USD/mg)500–7001,200–1,500

The baculovirus system excels in yield and cost-efficiency, while mammalian systems offer superior biological relevance for therapeutic applications .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for accurately quantifying perforin (PRF1) in cytotoxic lymphocyte supernatants?

  • Answer : Use ELISA-based quantification with validation steps, including:

  • Parallel measurement of recombinant this compound standards to ensure linear detection range .
  • Inclusion of negative controls (e.g., non-cytotoxic cell supernatants) to assess assay specificity.
  • Pre-treatment of samples with protease inhibitors to prevent this compound degradation during storage .
    • Limitations : Cross-reactivity with granzyme A/B may occur; confirm specificity via Western blot or knockout validation .

Q. How should researchers design experiments to study this compound’s role in target cell apoptosis?

  • Answer :

  • Experimental setup : Co-culture cytotoxic T cells (CTLs) with target cells (e.g., Jurkat cells) and monitor apoptosis via Annexin V/PI staining.
  • Controls : Include this compound-deficient CTLs (e.g., PRF1-KO models) to isolate this compound-specific effects .
  • Validation : Pair functional assays with this compound blockade (e.g., concanamycin A to inhibit pore formation) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pore-forming efficiency in different immune contexts be resolved?

  • Answer :

  • Meta-analysis : Systematically compare studies by cell type (e.g., NK cells vs. CTLs), activation status, and assay conditions (e.g., calcium concentration) .
  • Mechanistic studies : Use single-cell imaging (e.g., live-cell microscopy) to quantify pore dynamics in real time .
  • Data normalization : Standardize this compound activity metrics (e.g., lytic units per cell) across experiments .

Q. What advanced techniques address challenges in studying this compound’s structural dynamics during membrane interaction?

  • Answer :

  • Cryo-electron microscopy (cryo-EM) : Resolve this compound oligomerization states on lipid bilayers at near-atomic resolution .
  • Surface plasmon resonance (SPR) : Measure binding kinetics between this compound and lipid components under varying pH conditions .
  • Computational modeling : Simulate this compound-membrane interactions using molecular dynamics (e.g., CHARMM or GROMACS) .

Q. How can researchers optimize CRISPR-Cas9 models to study PRF1 mutations in autoimmune pathologies?

  • Answer :

  • Design : Use dual sgRNAs to minimize off-target effects in primary T cells; validate edits via Sanger sequencing and flow cytometry (intracellular this compound staining) .
  • Phenotypic analysis : Assess cytotoxicity in PRF1-edited cells via calcein release assays and correlate with clinical biomarkers (e.g., serum granzyme B levels) .

Methodological Frameworks for this compound Studies

Q. What theoretical frameworks guide hypothesis generation in this compound-mediated immunopathology?

  • Answer :

  • PICO framework : Define Population (e.g., CTLs in cancer patients), Intervention (e.g., PRF1 expression modulation), Comparison (healthy donors), and Outcome (tumor lysis efficiency) .
  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible patient samples), Novel (unexplored this compound isoforms), and Relevant (links to checkpoint inhibitor resistance) .

Q. How should researchers address reproducibility challenges in this compound functional assays?

  • Answer :

  • Blinded analysis : Mask sample identities during data collection to reduce bias .
  • Inter-lab validation : Share protocols and reference samples (e.g., lyophilized this compound standards) across collaborator labs .
  • Statistical rigor : Use power analysis to determine cohort sizes; report effect sizes with 95% confidence intervals .

Interdisciplinary Integration

Q. What multidisciplinary approaches enhance understanding of this compound’s role in viral immunity?

  • Answer :

  • Virology + Immunology : Infect PRF1-KO mice with lymphocytic choriomeningitis virus (LCMV) and quantify viral load vs. T-cell exhaustion markers .
  • Structural biology + Biophysics : Combine X-ray crystallography (this compound domains) with atomic force microscopy (membrane disruption mechanics) .

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